

Technical Guide: Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

Cat. No.: B180539

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is a substituted aromatic compound with significant potential as a key intermediate in medicinal chemistry and drug discovery. Its structural features, incorporating a chlorinated benzoic acid ester and a pyrrolidine moiety, make it a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and potential applications.

Chemical and Physical Properties

A summary of the key quantitative data for **Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate** is presented in the table below.

Property	Value	Source
CAS Number	175153-38-5	[1] [2]
Molecular Formula	C ₁₂ H ₁₄ CINO ₂	[3]
Molecular Weight	239.7 g/mol	[3]
Purity	≥97%	[3]
Storage Conditions	Room temperature, dry	[3]

Synthesis and Experimental Protocols

The synthesis of **Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate** can be achieved through several established synthetic methodologies. The choice of method may depend on factors such as starting material availability, desired scale, and reaction efficiency.

Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of a suitably activated methyl 2-halobenzoate with pyrrolidine. The presence of the electron-withdrawing ester group ortho to the halogen facilitates the substitution reaction.

Experimental Protocol:

- Reaction Setup: To a solution of Methyl 2-Chloro-4-fluorobenzoate (1.0 equivalent) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 equivalents) as a base.
- Addition of Pyrrolidine: Add pyrrolidine (1.2 equivalents) to the reaction mixture.
- Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

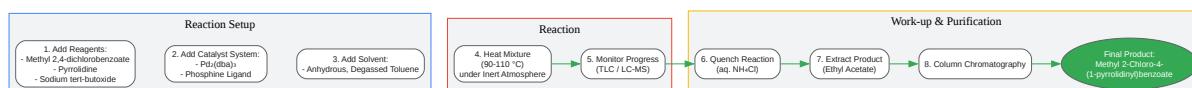
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of the C-N bond between an aryl halide and an amine.

Experimental Protocol:

- Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%).
- Reaction Setup: Add anhydrous, degassed toluene to the flask and stir for 10 minutes at room temperature. Then, add Methyl 2,4-dichlorobenzoate (1.0 equivalent), pyrrolidine (1.2 equivalents), and a strong base such as sodium tert-butoxide (1.4 equivalents).^[4]
- Reaction Conditions: Heat the reaction mixture to 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.^[4]
- Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.^[4]
- Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the residue by silica gel column chromatography.


Ullmann Condensation

This classical copper-catalyzed N-arylation reaction provides an alternative route to the target compound.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, combine Methyl 2-Chloro-4-iodobenzoate (1.0 equivalent), pyrrolidine (1.5 equivalents), a copper(I) catalyst (e.g., Cul or Cu₂O, 10-20 mol%), and a base such as potassium carbonate (2.0 equivalents).
- Solvent: Add a high-boiling point polar solvent like 2-ethoxyethanol or DMF.[5]
- Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and stir vigorously. The reaction progress should be monitored by TLC.
- Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent like diethyl ether or ethyl acetate.[5]
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[5]

Visualized Experimental Workflow: Buchwald-Hartwig Amination

[Click to download full resolution via product page](#)

Caption: Workflow for the Buchwald-Hartwig Amination Synthesis.

Applications in Drug Development

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[6] The presence of multiple functional groups—the ester, the chloro substituent, and the pyrrolidine ring—allows for further chemical modifications to generate diverse molecular scaffolds. These scaffolds are of interest in the

development of novel therapeutic agents across different disease areas. The pyrrolidine moiety, in particular, is a common structural motif in many biologically active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate | 175153-38-5 [chemicalbook.com]
- 2. Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate CAS#: 175153-38-5 [chemicalbook.com]
- 3. Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate - 羰基化合物 - 西典实验 [seedior.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180539#cas-number-for-methyl-2-chloro-4-1-pyrrolidinyl-benzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com